molecular formula C15H17N3O9S3 B3182431 NO2-SPDMV-sulfo CAS No. 663599-00-6

NO2-SPDMV-sulfo

Cat. No.: B3182431
CAS No.: 663599-00-6
M. Wt: 479.5 g/mol
InChI Key: IRNRGROVFWZJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NO2-SPDMV-sulfo is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in joining cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of this compound ensures controlled drug release, optimizing the effectiveness of ADCs .

Biochemical Analysis

Biochemical Properties

1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid plays a crucial role in biochemical reactions, particularly in the context of antibody-drug conjugation (ADC). This compound acts as a bifunctional linker, facilitating the attachment of therapeutic agents to antibodies. The nitropyridinyl disulfide linkage is particularly important as it allows for the formation of stable disulfide bonds with thiol groups on proteins and enzymes . This interaction is essential for the stability and efficacy of ADCs, as it ensures the targeted delivery of therapeutic agents to specific cells or tissues.

Cellular Effects

The effects of 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the disulfide linkage can interact with cellular thiol groups, leading to changes in redox status and the activation of signaling pathways involved in cell proliferation and apoptosis . Additionally, the sulfonic acid group can affect cellular pH and ion balance, further influencing cellular processes.

Molecular Mechanism

At the molecular level, 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid exerts its effects through several mechanisms. The compound’s ability to form disulfide bonds with thiol groups on proteins and enzymes is a key aspect of its mechanism of action. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability, proliferation, and apoptosis being noted over time.

Dosage Effects in Animal Models

The effects of 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, toxic or adverse effects can occur, including liver and kidney damage, as well as disruptions in metabolic processes. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s disulfide linkage can be reduced by cellular reductases, leading to the release of the active therapeutic agent in ADCs . Additionally, the sulfonic acid group can participate in sulfonation reactions, affecting the compound’s solubility and excretion. These interactions can influence metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through endocytosis or active transport mechanisms, depending on its chemical properties and the presence of specific transporters . Once inside the cell, the compound can localize to specific compartments or organelles, where it can exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of 1-(4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the disulfide linkage can facilitate the localization of the compound to the endoplasmic reticulum or mitochondria, where it can interact with thiol-containing proteins and enzymes. This subcellular localization is crucial for the compound’s activity and function within the cell.

Preparation Methods

The synthesis of NO2-SPDMV-sulfo involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its cleavable properties. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

NO2-SPDMV-sulfo undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NO2-SPDMV-sulfo has a wide range of scientific research applications, including:

Comparison with Similar Compounds

NO2-SPDMV-sulfo is unique among cleavable linkers due to its specific chemical structure and properties. Similar compounds include:

This compound stands out due to its specific cleavable properties, which ensure controlled drug release and optimize the effectiveness of ADCs.

Properties

IUPAC Name

1-[4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O9S3/c1-15(2,29-28-11-4-3-9(8-16-11)18(22)23)6-5-13(20)27-17-12(19)7-10(14(17)21)30(24,25)26/h3-4,8,10H,5-7H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNRGROVFWZJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129689
Record name 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-methyl-4-[(5-nitro-2-pyridinyl)dithio]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663599-00-6
Record name 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-methyl-4-[(5-nitro-2-pyridinyl)dithio]pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663599-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-methyl-4-[(5-nitro-2-pyridinyl)dithio]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NO2-SPDMV-sulfo
Reactant of Route 2
NO2-SPDMV-sulfo
Reactant of Route 3
Reactant of Route 3
NO2-SPDMV-sulfo
Reactant of Route 4
NO2-SPDMV-sulfo
Reactant of Route 5
NO2-SPDMV-sulfo
Reactant of Route 6
NO2-SPDMV-sulfo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.